molecular formula C28H28O6 B1251948 Garcimangosone A

Garcimangosone A

Cat. No.: B1251948
M. Wt: 460.5 g/mol
InChI Key: SSITWAPGVBPANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Garcimangosone a belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Chemical Isolation and Structure

Garcimangosone A, along with other related compounds, has been isolated from Garcinia mangostana. Through spectral (NMR and MS) and chemical methods, the structures of these compounds, including this compound, have been established (Huang et al., 2001).

Antioxidant Properties

Several xanthones from Garcinia mangostana, closely related to this compound, have been studied for their antioxidant activities. These compounds have shown promise in cancer chemoprevention, particularly alpha-mangostin, which inhibited preneoplastic lesions in a mouse mammary organ culture assay (Jung et al., 2006).

Anti-Neoplastic Effects

Compounds similar to this compound, such as garcinol, have been researched for their anti-cancer properties. Garcinol has been shown to inhibit growth in various types of cancer cells and is currently in the pre-clinical stage for its potential use in cancer management (Aggarwal et al., 2020).

Inhibition of Advanced Glycation Endproducts

Studies have demonstrated that compounds from Garcinia mangostana, including this compound, can inhibit the formation of advanced glycation endproducts (AGEs), which are significant in the development of diabetic complications. These findings suggest potential applications in managing diabetes-related issues (Abdallah et al., 2016).

Antibacterial Properties

This compound has shown significant antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial drugs (Ukwueze et al., 2015).

Neurogenesis and Neuroprotective Effects

Related compounds, like garcinol, have been found to promote neurogenesis and exhibit neuroprotective effects. This includes promoting neuronal survival and differentiation, suggesting potential therapeutic applications in neurological disorders (Weng et al., 2011).

Properties

Molecular Formula

C28H28O6

Molecular Weight

460.5 g/mol

IUPAC Name

11,22-dihydroxy-7,7,18,18-tetramethyl-15-(3-methylbut-2-enyl)-2,6,17-trioxapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5(10),8,11,15,19,21-octaen-13-one

InChI

InChI=1S/C28H28O6/c1-14(2)7-8-16-20-24(31)21-19(13-18-15(22(21)29)9-11-27(3,4)33-18)32-26(20)23(30)17-10-12-28(5,6)34-25(16)17/h7,9-13,29-30H,8H2,1-6H3

InChI Key

SSITWAPGVBPANU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1C(=O)C4=C(C5=C(C=C4O3)OC(C=C5)(C)C)O)O)C=CC(O2)(C)C)C

melting_point

143-145°C

physical_description

Solid

Synonyms

garcimangosone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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